9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-
Overview
Description
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- features a dibenzo-γ-pyrone scaffold, which is characteristic of xanthones .
Preparation Methods
The synthesis of xanthone derivatives, including 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy-, can be achieved through several methods:
Classical Method: The classical synthesis involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times.
Industrial production methods often involve optimizing these laboratory-scale reactions to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- undergoes various chemical reactions:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its pharmacological activities, it is studied for potential therapeutic applications.
Industry: Xanthone derivatives are used in the development of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- involves its interaction with various molecular targets and pathways. The compound’s bioactivity is attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . It also exhibits antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar compounds to 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- include other xanthone derivatives such as:
Mangiferin: A xanthone glucoside with anti-inflammatory and antioxidant properties.
Irisxanthone: A xanthone with a methoxy group at the 5-position and no hydroxyl group at the 7-position.
Azaxanthones: Molecules with one or more nitrogen atoms in the aromatic moiety of the xanthone chromophore.
The uniqueness of 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-hydroxy-2,4-dimethoxyxanthen-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)15(19-2)13(11)17/h3-7,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAQTPIWHUEPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480763 | |
Record name | 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-63-4 | |
Record name | 9H-Xanthen-9-one, 3-hydroxy-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.